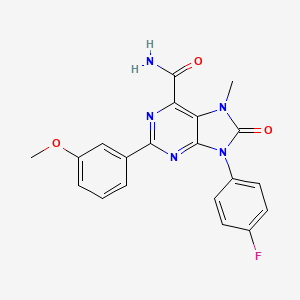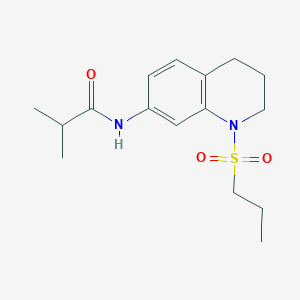![molecular formula C20H20N4O2S B11257721 3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11257721.png)
3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-ジメトキシフェニル)メチル]-6-(4-メチルフェニル)-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンは、トリアゾロチアジアジン類に属する複素環式化合物です。この化合物は、トリアゾール環とチアジアジン環が縮合した構造を持つことが特徴であり、独特な化学的および生物学的特性を備えています。3,4-ジメトキシフェニル基と4-メチルフェニル基の存在は、その薬理学的可能性をさらに高めています。
合成方法
合成経路と反応条件
3-[(3,4-ジメトキシフェニル)メチル]-6-(4-メチルフェニル)-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンの合成は、通常、適切な前駆体を特定の条件下で環化させることを伴います。一般的な方法の1つは、3,4-ジメトキシベンジルクロリドと4-メチルフェニルヒドラジンを反応させて、中間体ヒドラゾンを生成することです。 この中間体を次に、酸性条件下でチオカルボニル化合物と反応させて、目的のトリアゾロチアジアジンを得ます .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模で行われます。連続フローリアクターの使用と最適化された反応条件により、収率と純度を向上させることができます。さらに、溶媒のリサイクルや廃棄物削減などのグリーンケミストリーの原則を導入することで、プロセスをより持続可能にすることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with thiocarbonyl compounds under acidic conditions to yield the desired triazolothiadiazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
反応の種類
3-[(3,4-ジメトキシフェニル)メチル]-6-(4-メチルフェニル)-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応するスルホキシドまたはスルホンを生成できます。
還元: 水素化ホウ素ナトリウムなどの還元剤を用いた還元反応により、化合物を還元型に変換できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、還元型トリアゾロチアジアジン、およびさまざまな置換誘導体があります。
科学研究への応用
3-[(3,4-ジメトキシフェニル)メチル]-6-(4-メチルフェニル)-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンは、幅広い科学研究への応用が期待されています。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗ウイルス剤としての可能性について調査されています.
医学: 抗がん剤、抗炎症剤、鎮痛剤としての可能性が探られています.
産業: 特定の化学的特性を持つ新素材の開発に利用されます。
科学的研究の応用
3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
3-[(3,4-ジメトキシフェニル)メチル]-6-(4-メチルフェニル)-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンの作用機序は、さまざまな分子標的との相互作用を含みます。 この化合物は、炭酸脱水酵素やコリンエステラーゼなどの酵素を阻害することができ、その治療効果につながります . さらに、細胞受容体や経路と相互作用し、炎症や細胞増殖などの生物学的プロセスを調節することができます。
類似化合物の比較
類似化合物
1,2,4-トリアゾロ[4,3-a]キノキサリン: 抗ウイルス剤および抗菌剤として知られています.
1,2,4-トリアゾロ[5,1-b][1,3,5]チアジアジン: 抗がん作用と酵素阻害作用を示します.
1,2,4-トリアゾロ[1,5-c][1,3,5]チアジアジン: 抗酸化作用と抗炎症作用について調査されています.
独自性
3-[(3,4-ジメトキシフェニル)メチル]-6-(4-メチルフェニル)-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンは、幅広い生物学的活性を示す、ファーマコフォアのユニークな組み合わせにより際立っています。複数の分子標的と相互作用する能力により、さまざまな科学的および医学的用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Exhibits anticancer and enzyme inhibitory properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Investigated for its antioxidant and anti-inflammatory effects.
Uniqueness
3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its unique combination of pharmacophores, which imparts a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and medical applications.
特性
分子式 |
C20H20N4O2S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C20H20N4O2S/c1-13-4-7-15(8-5-13)16-12-27-20-22-21-19(24(20)23-16)11-14-6-9-17(25-2)18(10-14)26-3/h4-10H,11-12H2,1-3H3 |
InChIキー |
OWQLQJMNGROIQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11257640.png)

![N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]cyclohexanecarboxamide](/img/structure/B11257648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11257670.png)
![N-phenethyl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11257680.png)
![2-[[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]-N-(1-methylethyl)acetamide](/img/structure/B11257685.png)
![7-[4-(acetylamino)phenyl]-N-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257697.png)


![N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11257707.png)
![N-(4-ethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11257709.png)
![N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide](/img/structure/B11257710.png)
![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257715.png)
![ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11257729.png)
